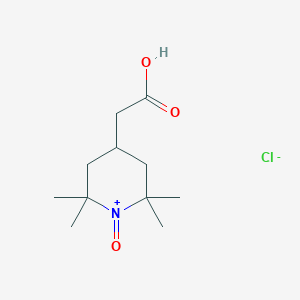
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a carboxymethyl group attached to the piperidine ring, along with four methyl groups and an oxo group The chloride ion is associated with the positively charged nitrogen atom in the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride typically involves the reaction of 2,2,6,6-tetramethylpiperidine with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxymethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with target molecules, while the oxo group can participate in redox reactions. The piperidine ring provides structural stability and facilitates binding to target proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboxymethyl cellulose: A cellulose derivative with carboxymethyl groups.
Carboxymethyl chitosan: A chitosan derivative with carboxymethyl groups.
Uniqueness
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride is unique due to its specific piperidine structure and the presence of multiple functional groups
Propriétés
Numéro CAS |
88462-00-4 |
|---|---|
Formule moléculaire |
C11H20ClNO3 |
Poids moléculaire |
249.73 g/mol |
Nom IUPAC |
2-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetic acid;chloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-10(2)6-8(5-9(13)14)7-11(3,4)12(10)15;/h8H,5-7H2,1-4H3;1H |
Clé InChI |
TZGPAQHAQTVCNR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC([N+]1=O)(C)C)CC(=O)O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


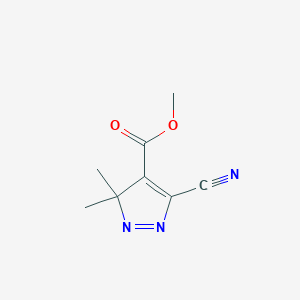
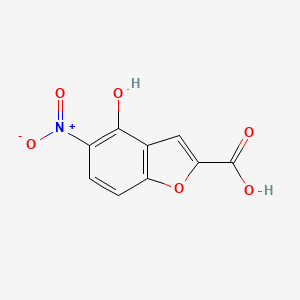
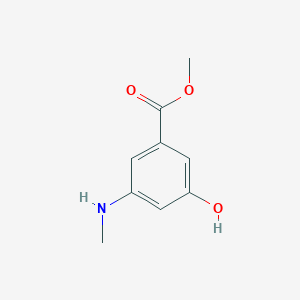
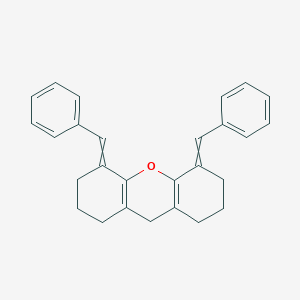

![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)
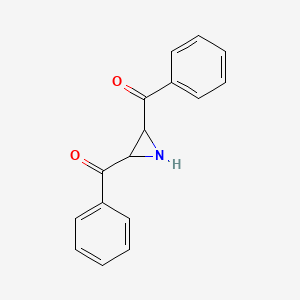
![Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate](/img/structure/B14400841.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14400857.png)
![2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14400864.png)

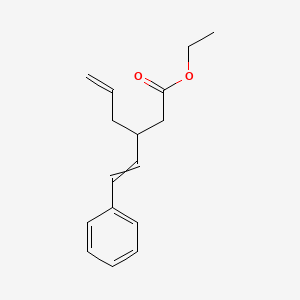
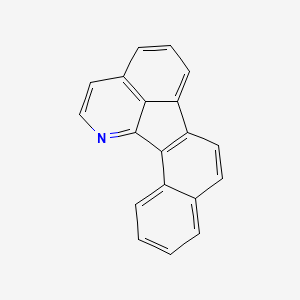
![Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-](/img/structure/B14400884.png)
